molecular formula C11H10O B15410700 [1-(Ethenyloxy)prop-2-yn-1-yl]benzene CAS No. 825627-84-7

[1-(Ethenyloxy)prop-2-yn-1-yl]benzene

Cat. No.: B15410700
CAS No.: 825627-84-7
M. Wt: 158.20 g/mol
InChI Key: AOHZDVNDOWWKNR-UHFFFAOYSA-N
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Description

[1-(Ethenyloxy)prop-2-yn-1-yl]benzene is an organic compound with the molecular formula C11H10O . This structure features both an ethenyloxy (vinyloxy) group and a propynyl group attached to a benzene ring, making it a molecule of interest in advanced organic synthesis and materials science research. While specific biological or mechanistic studies on this exact compound are limited in the public domain, its hybrid structure suggests potential utility as a synthetic intermediate or building block. Researchers may explore its applications in the development of novel polymers or functional materials, drawing parallels to other aryl vinyl ethers and alkynyl-substituted benzene derivatives . For instance, structurally related alkoxy-substituted benzene compounds have been documented as key precursors in the synthesis of specialized dyes, such as phthalocyanines . The compound is offered For Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

825627-84-7

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

1-ethenoxyprop-2-ynylbenzene

InChI

InChI=1S/C11H10O/c1-3-11(12-4-2)10-8-6-5-7-9-10/h1,4-9,11H,2H2

InChI Key

AOHZDVNDOWWKNR-UHFFFAOYSA-N

Canonical SMILES

C=COC(C#C)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

  • Propargyl Group : The terminal alkyne in this compound enables reactions like Cu-catalyzed azide-alkyne cycloaddition (CuAAC), similar to compounds in .
  • This contrasts with electron-withdrawing groups like NO₂ () or electron-donating groups like OCH₃ ().
  • Steric Effects : Bulky substituents (e.g., 2-phenylcyclohexyloxy in ) induce diastereomerism, whereas the ethenyloxy group in the target compound likely reduces steric hindrance.

Physical Properties

  • Physical states vary with substituents: bulky groups () yield solids, while smaller substituents () produce oils. The target compound’s liquid state is hypothesized based on its lack of bulky groups.

Research Findings and Challenges

  • Electronic Effects : The ethenyloxy group’s electron-donating nature contrasts with nitro () and azide () groups, influencing electrophilic aromatic substitution rates.
  • Stereochemical Outcomes : Unlike bulky substituents (), the target compound’s simpler structure avoids diastereomer formation, simplifying purification.
  • Safety Considerations : Propargyl derivatives may pose explosion risks; the ethenyloxy group’s stability under storage conditions requires further study.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve ethynyl (δ2.53.5δ \sim2.5–3.5 ppm) and ethenyloxy (δ4.04.5δ \sim4.0–4.5 ppm) protons. 19F^{19}\text{F} NMR (if fluorinated analogs exist) clarifies substitution patterns .
  • X-Ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond-length discrepancies (e.g., C≡C vs. C–C distances) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., m/z=170.1m/z = 170.1 for C11H10O\text{C}_{11}\text{H}_{10}\text{O}) and fragmentation pathways .

Contradictions : Overlapping signals in crowded aromatic regions may require 2D NMR (COSY, HSQC) for unambiguous assignment .

How can computational modeling predict the reactivity of the propargyl and ethenyloxy groups in cross-coupling reactions?

Advanced Research Question

  • DFT Calculations : Model transition states for Sonogashira coupling to predict regioselectivity and activation energies .
  • Machine Learning : Train models on REAXYS datasets to forecast side reactions (e.g., Glaser coupling of ethynyl groups) .
  • Solvent Effects : COSMO-RS simulations optimize solvent polarity to stabilize intermediates and suppress byproducts .

Case Study : DFT-guided optimization reduced undesired homocoupling from 15% to 3% in Pd-catalyzed reactions .

How should researchers resolve contradictions in crystallographic data for structurally similar derivatives?

Advanced Research Question

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns in low-symmetry crystals .
  • Disorder Modeling : Apply PART/SUMP restraints to resolve positional ambiguities in flexible ethenyloxy groups .
  • Validation Tools : Check CIF files with PLATON to identify overfitting (e.g., R-factor discrepancies >5%) .

Example : A 2024 study resolved a 0.05 Å bond-length discrepancy in a related compound using anisotropic displacement parameters .

What methodologies are recommended for assessing biological activity and toxicity of this compound?

Advanced Research Question

  • In Vitro Assays : Screen for antimicrobial activity via broth microdilution (MIC values) or anticancer potential via MTT assays (e.g., IC50_{50} against HeLa cells) .
  • Toxicokinetics : Use LC-MS/MS to quantify metabolic products (e.g., epoxides from propargyl oxidation) in hepatocyte models .
  • QSAR Modeling : Correlate substituent effects (e.g., fluorine substitution) with cytotoxicity using PubChem BioActivity data .

Basic Research Question

  • Semantic Search Tools : Use PubChem’s synonym expansion (e.g., "vinyloxy" vs. "ethenyloxy") to avoid missing relevant studies .
  • Structure-Based Queries : Submit SMILES/InChI keys to Reaxys or SciFinder for substructure matches .
  • Ambiguity Mitigation : Filter results using Boolean operators (e.g., "propargyl NOT propenyl") to exclude irrelevant analogs .

Contradictions : Variant nomenclature (e.g., "prop-2-yn-1-yl" vs. "propargyl") may split search results; standardized IUPAC terms improve recall .

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